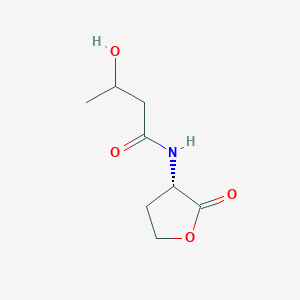

3-Hydroxy-C4-HSL

Übersicht

Beschreibung

3-Hydroxy-C4-HSL, also known as 3-hydroxy-N-butanoyl-L-homoserine lactone, is a type of N-acyl homoserine lactone (AHL). AHLs are signaling molecules used in quorum sensing, a process by which bacteria communicate and coordinate their behavior based on population density. This compound plays a crucial role in regulating various physiological activities in bacteria, including biofilm formation, virulence factor production, and antibiotic resistance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-C4-HSL typically involves the acylation of L-homoserine lactone with a butanoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent degradation of the product .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar principles as laboratory synthesis, scaled up for larger production volumes. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Chemical Reactivity and Modifications

3-Hydroxy-C4-HSL’s reactivity is governed by its hydroxyl and lactone functional groups:

-

Oxidation : The 3-hydroxy group can undergo oxidation to form 3-oxo-C4-HSL, a reaction catalyzed by dehydrogenases in QS systems .

-

Hydrolysis : Under alkaline conditions, the lactone ring opens to form a hydroxy-carboxylic acid, which may reversibly re-lactonize in acidic environments .

Table 1: Comparative Reactivity of 3-Hydroxy-AHLs

| AHL Type | Hydroxylation Site | Stability in pH 7.0 | Oxidation Product |

|---|---|---|---|

| This compound | C3 | Moderate | 3-Oxo-C4-HSL (theorized) |

| 3-Hydroxy-C8-HSL | C3 | High | 3-Oxo-C8-HSL |

| 3-Hydroxy-C10-HSL | C3 | High | 3-Oxo-C10-HSL |

Detection and Analytical Methods

Advanced chromatographic and mass spectrometric techniques are required to identify 3-hydroxy-AHLs due to their low abundance:

-

TLC biosensor assays : Coupled with Agrobacterium tumefaciens KYC55, 3-hydroxy-AHLs exhibit distinct migration patterns (e.g., Rf ~0.37 for 3-hydroxy-C8-HSL) .

-

HPLC/QTOF-MS : Characteristic product ions (e.g., m/z 102 for homoserine lactone) and precise mass errors (<2.1 mDa) confirm hydroxylation .

Biological Interactions

This compound likely modulates QS pathways by interacting with transcriptional regulators (e.g., RhlR in P. aeruginosa):

-

Competitive inhibition : Hydroxy-AHLs can antagonize native signals (e.g., 3-hydroxy-C10-HSL disrupts 3-oxo-C12-HSL binding to LasR) .

-

Immune modulation : Hydroxy-AHLs like 3-hydroxy-C10-HSL suppress T-cell proliferation and cytokine production in mammals, suggesting similar immunomodulatory roles for this compound .

Table 2: Enzymes Associated with Hydroxy-AHL Synthesis

Wissenschaftliche Forschungsanwendungen

Microbial Communication and Quorum Sensing

3-Hydroxy-C4-HSL is primarily recognized for its role in bacterial communication through quorum sensing. In Pseudomonas aeruginosa, it is synthesized by the enzyme RhlI and is essential for the regulation of genes responsible for virulence factors and biofilm development. This compound allows bacteria to coordinate their behavior based on population density, influencing processes such as:

- Biofilm Formation : this compound contributes to the development of biofilms, which are structured communities of bacteria that adhere to surfaces. This is particularly important in medical settings where biofilms can lead to chronic infections.

- Virulence Factor Regulation : The compound modulates the expression of virulence factors, enhancing the pathogenicity of Pseudomonas aeruginosa in host organisms .

Agricultural Applications

In agriculture, this compound has potential applications in promoting plant growth and enhancing resistance to pathogens:

- Plant Growth Promotion : Certain studies suggest that AHLs, including this compound, can stimulate plant growth by enhancing root development and nutrient uptake.

- Biocontrol Agents : The compound may serve as a biocontrol agent by inhibiting pathogenic bacteria through QS interference, thereby protecting crops from diseases caused by phytopathogens .

Biotechnological Applications

The unique properties of this compound have led to its exploration in various biotechnological applications:

- Synthetic Biology : Researchers are investigating the use of AHLs like this compound in synthetic biology for engineered microbial systems that can respond to environmental signals or produce valuable metabolites.

- Bioremediation : The ability of certain bacteria to utilize AHLs for communication can be harnessed in bioremediation processes, where microbial communities are used to degrade environmental pollutants .

Case Study 1: Quorum Sensing Inhibition

A study explored the inhibition of quorum sensing in Pseudomonas aeruginosa using natural compounds that interfere with AHL production, including this compound. The results indicated that certain phytochemicals could effectively reduce biofilm formation and virulence factor expression by disrupting QS pathways .

Case Study 2: Plant-Microbe Interactions

Research demonstrated that Rhizobium strains producing AHLs like this compound could enhance nitrogen fixation in legumes under salt stress conditions. This interaction not only improved plant growth but also increased resistance to abiotic stressors .

Wirkmechanismus

3-Hydroxy-C4-HSL exerts its effects through quorum sensing. It binds to receptor proteins such as LasR and RhlR in bacteria, activating or repressing the transcription of target genes. This regulation affects various bacterial behaviors, including biofilm formation, virulence, and antibiotic resistance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-oxo-C12-HSL

- 3-hydroxy-C12-HSL

- C4-HSL

Uniqueness

3-Hydroxy-C4-HSL is unique due to its specific hydroxyl group, which influences its binding affinity and specificity to receptor proteins. This makes it particularly effective in certain bacterial species and conditions, distinguishing it from other AHLs .

Biologische Aktivität

3-Hydroxy-C4-HSL (3-Hydroxy-N-butyryl-homoserine lactone) is a signaling molecule produced by various Gram-negative bacteria, primarily involved in quorum sensing (QS) mechanisms. This article explores its biological activity, focusing on its role in bacterial communication, biofilm formation, and potential applications in controlling pathogenic bacteria.

1. Quorum Sensing Mechanism

Quorum sensing is a process by which bacteria communicate and coordinate their behavior based on population density. This compound is a type of N-acyl homoserine lactone (AHL) that facilitates this communication. It is synthesized by the enzyme LuxI and interacts with the receptor LuxR to regulate gene expression related to virulence factors, biofilm formation, and other phenotypic traits in bacteria such as Pseudomonas aeruginosa and Vibrio cholerae .

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₄H₇NO₃ |

| Molecular Weight | 103.10 g/mol |

| AHL Class | N-(3-hydroxyacyl) homoserine lactone |

| Typical Producers | Pseudomonas aeruginosa, Vibrio cholerae |

| Role in Bacterial Behavior | QS signaling, biofilm formation |

2.1 Biofilm Formation

Biofilms are communities of microorganisms that adhere to surfaces and are encased in a protective matrix. This compound plays a critical role in biofilm development. Studies have shown that it enhances biofilm formation in Pseudomonas aeruginosa, which is associated with increased resistance to antibiotics and host immune responses .

Case Study: Biofilm Inhibition

In a study evaluating the impact of various AHL analogs on biofilm formation, it was found that compounds designed to inhibit AHL signaling significantly reduced biofilm biomass. For instance, compound no.10 demonstrated over 60% inhibition of biofilm formation at concentrations above 200 μM .

2.2 Virulence Factor Regulation

This compound regulates several virulence factors in pathogenic bacteria. In Pseudomonas aeruginosa, it influences the production of pyocyanin, a pigment associated with pathogenicity. The inhibition of AHL synthesis has been shown to reduce pyocyanin production significantly, thereby attenuating virulence .

3. Research Findings

Recent studies have focused on the development of quorum sensing inhibitors targeting AHL pathways to combat bacterial infections. For example, natural compounds like salicylic acid have been identified as effective inhibitors of AHL production, leading to decreased virulence in Pseudomonas aeruginosa .

Table 2: Inhibitory Effects of Natural Compounds on AHL Production

| Compound | Concentration (mM) | Effect on AHL Production |

|---|---|---|

| Salicylic Acid | 30 | Reduced AHL production by ~30% |

| Tannic Acid | 0.06 | No detectable AHL |

| Trans-Cinnamaldehyde | 2.27 | No detectable AHL |

4. Conclusion

The biological activity of this compound underscores its significance in bacterial communication and pathogenicity. Understanding its role in quorum sensing can lead to novel therapeutic strategies aimed at disrupting bacterial communication and reducing infection severity.

Future research should continue exploring the mechanisms by which AHLs like this compound influence bacterial behavior and the potential for developing effective QS inhibitors as antimicrobial agents.

Eigenschaften

IUPAC Name |

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11)/t5?,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXDIFPJOFIIEC-GDVGLLTNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1CCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC(=O)N[C@H]1CCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.